molecular formula C8H17NOS B5252680 N-(1-methoxypropan-2-yl)thiolan-3-amine

N-(1-methoxypropan-2-yl)thiolan-3-amine

Cat. No.: B5252680
M. Wt: 175.29 g/mol
InChI Key: KTZJJEXSRMYNJO-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)thiolan-3-amine is an organic compound with the molecular formula C8H17NOS It is characterized by the presence of a thiolane ring, an amine group, and a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)thiolan-3-amine typically involves the reaction of thiolane derivatives with amine precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with a methoxypropan-2-yl amine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)thiolan-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted thiolane derivatives depending on the reagents used.

Scientific Research Applications

N-(1-methoxypropan-2-yl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)thiolan-2-amine
  • N-(1-methoxypropan-2-yl)thiolan-4-amine
  • N-(1-methoxypropan-2-yl)thiolan-5-amine

Uniqueness

N-(1-methoxypropan-2-yl)thiolan-3-amine is unique due to its specific substitution pattern on the thiolane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-7(5-10-2)9-8-3-4-11-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJJEXSRMYNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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